molecular formula C11H18O2 B12696507 (1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid CAS No. 54631-12-8

(1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid

Cat. No.: B12696507
CAS No.: 54631-12-8
M. Wt: 182.26 g/mol
InChI Key: GEVYGCFPYCDBEW-HRDYMLBCSA-N
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Description

(1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a Diels-Alder reaction to form the bicyclic core, followed by functional group modifications to introduce the acetic acid moiety. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway is followed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

(1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact pathways involved can vary, but they often include key signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic acids and their derivatives, such as:

Uniqueness

What sets (1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

54631-12-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-[(1R,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]acetic acid

InChI

InChI=1S/C11H18O2/c1-11(2)8-4-3-7(5-10(12)13)9(11)6-8/h7-9H,3-6H2,1-2H3,(H,12,13)/t7-,8+,9-/m1/s1

InChI Key

GEVYGCFPYCDBEW-HRDYMLBCSA-N

Isomeric SMILES

CC1([C@H]2CC[C@@H]([C@H]1C2)CC(=O)O)C

Canonical SMILES

CC1(C2CCC(C1C2)CC(=O)O)C

Origin of Product

United States

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